molecular formula C12H17N B13670944 1-(2-Ethylbenzyl)azetidine

1-(2-Ethylbenzyl)azetidine

Cat. No.: B13670944
M. Wt: 175.27 g/mol
InChI Key: NHCYTZOPLQSLGC-UHFFFAOYSA-N
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Description

1-(2-Ethylbenzyl)azetidine is a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylbenzyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition of imines with alkenes, which can be catalyzed by thermal or photochemical means . Another approach involves the use of azabicyclo[1.1.0]butanes, which undergo strain-release reactions to form azetidines .

Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-ethylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain in azetidines facilitates their reactivity, allowing them to participate in various biochemical pathways. The compound can mimic other nitrogen heterocycles, making it a valuable tool in medicinal chemistry .

Similar Compounds:

Uniqueness: this compound stands out due to its four-membered ring structure, which balances ring strain and stability, making it more versatile in various chemical reactions and applications compared to aziridines and pyrrolidines .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(2-ethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-2-11-6-3-4-7-12(11)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3

InChI Key

NHCYTZOPLQSLGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CN2CCC2

Origin of Product

United States

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